Sitagliptin EP Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Sitagliptin EP Impurity C involves several synthetic routes. One effective method is through chemical resolution, which involves the reduction of enamine using sodium borohydride followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method is asymmetric hydrogenation of β-ketomide intermediates . These methods avoid the use of expensive noble metals as catalysts, resulting in reduced costs and simplified synthetic routes .
Analyse Des Réactions Chimiques
Sitagliptin EP Impurity C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sitagliptin EP Impurity C is widely used in scientific research, particularly in the pharmaceutical industry. Its applications include:
Pharmaceutical Research: It is used as a reference standard in the development of Sitagliptin and related compounds.
Analytical Applications: It is used in method development for qualitative and quantitative analyses, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Toxicological Studies: It is used to evaluate the toxicity of impurities in pharmaceutical formulations.
Quality Control: It is used in quality control testing to ensure the safety and efficacy of pharmaceutical products.
Mécanisme D'action
Sitagliptin EP Impurity C, as an impurity of Sitagliptin, does not have a direct mechanism of action. Sitagliptin itself is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by inhibiting the enzyme DPP-4, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon release, thereby improving blood sugar control .
Comparaison Avec Des Composés Similaires
Sitagliptin EP Impurity C can be compared with other impurities of Sitagliptin, such as:
Sitagliptin EP Impurity A: Another impurity of Sitagliptin used as a reference standard.
Sitagliptin EP Impurity B: Similar to Impurity C, it is used in pharmaceutical research and quality control.
Vildagliptin Impurities: Impurities of another DPP-4 inhibitor, Vildagliptin, used in similar applications.
This compound is unique due to its specific chemical structure and the role it plays in the synthesis and analysis of Sitagliptin.
Propriétés
Formule moléculaire |
C16H16F5N5O |
---|---|
Poids moléculaire |
389.32 g/mol |
Nom IUPAC |
3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2 |
Clé InChI |
FWMYEIUDYSGXQO-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.